molecular formula C13H19NO3 B6164562 1-[(3aR,7aS)-octahydro-1H-isoindole-2-carbonyl]cyclopropane-1-carboxylic acid CAS No. 1997460-70-4

1-[(3aR,7aS)-octahydro-1H-isoindole-2-carbonyl]cyclopropane-1-carboxylic acid

Cat. No.: B6164562
CAS No.: 1997460-70-4
M. Wt: 237.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3aR,7aS)-octahydro-1H-isoindole-2-carbonyl]cyclopropane-1-carboxylic acid is a complex organic compound with intriguing structural characteristics and potential applications in various scientific fields. The molecule's unique structure, which includes both an isoindole ring and a cyclopropane moiety, allows it to participate in diverse chemical reactions and interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

There are several synthetic pathways to produce 1-[(3aR,7aS)-octahydro-1H-isoindole-2-carbonyl]cyclopropane-1-carboxylic acid

One approach involves the cyclization of an appropriate precursor molecule under acidic or basic conditions to form the isoindole ring. Subsequent reactions, such as hydrogenation, are used to reduce any double bonds, resulting in the octahydro structure. Finally, the cyclopropane carboxylic acid group is introduced through carboxylation reactions using agents like carbon dioxide or phosgene derivatives, under carefully controlled conditions to maintain the desired stereochemistry.

Industrial Production Methods

Industrial production typically scales up these reactions by optimizing reaction conditions, such as temperature, pressure, and choice of solvent, to maximize yield and purity. Catalysts and protecting groups may also be employed to enhance reaction efficiency and selectivity, particularly during the hydrogenation and carboxylation steps.

Chemical Reactions Analysis

Types of Reactions

1-[(3aR,7aS)-octahydro-1H-isoindole-2-carbonyl]cyclopropane-1-carboxylic acid can undergo a variety of chemical reactions, including:

  • Oxidation: Can be oxidized to form derivatives with additional functional groups, using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

  • Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the isoindole ring, using reagents like halogens or nitriles.

Common Reagents and Conditions

Typical reagents used in these reactions include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and solvents like dichloromethane or ethanol. Reaction conditions are optimized to control temperature, time, and the stoichiometry of the reactants to favor the desired product.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor or intermediate in the synthesis of more complex molecules. Its unique structure allows it to act as a building block in the creation of novel compounds for material science or catalysis research.

Biology

Biologically, it can interact with various enzymes and receptors, making it a potential candidate for studies in enzyme inhibition or receptor binding. These interactions are critical for understanding biological pathways and mechanisms.

Medicine

In the medical field, the compound's potential therapeutic effects are investigated, particularly its interactions with biological targets that may lead to new drug discoveries. It might be studied for its anti-inflammatory or anticancer properties.

Industry

Industrially, 1-[(3aR,7aS)-octahydro-1H-isoindole-2-carbonyl]cyclopropane-1-carboxylic acid may be used in the manufacture of fine chemicals or as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The isoindole ring may bind to active sites of enzymes, inhibiting their activity and affecting metabolic pathways. The cyclopropane carboxylic acid group can engage in hydrogen bonding or ionic interactions with amino acids in proteins, altering their function.

Molecular pathways affected by this compound include signaling cascades and enzymatic reactions crucial for cellular processes. Detailed studies using techniques like crystallography or molecular docking help elucidate these interactions at the molecular level.

Comparison with Similar Compounds

Unique Features

Compared to other isoindole or cyclopropane compounds, 1-[(3aR,7aS)-octahydro-1H-isoindole-2-carbonyl]cyclopropane-1-carboxylic acid is unique in its combination of both structural motifs. This duality enhances its reactivity and interaction with biological targets.

Similar Compounds

  • Isoindoline derivatives: Compounds like 1H-isoindole-1,3(2H)-dione, which share the isoindole core but lack the cyclopropane group.

  • Cyclopropane carboxylic acids: Molecules like cyclopropane-1-carboxylic acid itself, which lack the isoindole ring.

  • Combined structures: Analogues with slight variations in the stereochemistry or substitution pattern, influencing their chemical and biological properties.

This concludes our detailed exploration of this compound, a fascinating compound with broad implications across scientific disciplines.

Properties

CAS No.

1997460-70-4

Molecular Formula

C13H19NO3

Molecular Weight

237.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.